Butyl(furan-3-ylmethyl)amine
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Overview
Description
Butyl(furan-3-ylmethyl)amine is an organic compound that features a furan ring attached to a butylamine group via a methylene bridge
Mechanism of Action
Mode of Action
The mode of action of Butyl(furan-3-ylmethyl)amine is currently unknown due to the lack of specific studies on this compound . .
Biochemical Pathways
Furan derivatives have been studied for their potential in biocatalytic and fermentative methods for the bioconversion of furans .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as local anesthetics, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of this compound.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(furan-3-ylmethyl)amine typically involves the reaction of furan-3-carboxaldehyde with butylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of furan-3-carboxaldehyde reacts with butylamine to form an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of heterogeneous catalysts can also be employed to facilitate the reduction step, enhancing the overall yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing conditions and agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas over palladium catalysts are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted amine compounds with modified functional groups.
Scientific Research Applications
Butyl(furan-3-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Furan-3-carboxaldehyde: A precursor in the synthesis of Butyl(furan-3-ylmethyl)amine.
Butylamine: Another precursor used in the synthesis.
Furan-2-ylmethylamine: A structurally similar compound with a furan ring attached to an amine group via a methylene bridge at the 2-position.
Uniqueness: this compound is unique due to the specific positioning of the furan ring and the butylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURNHSDLPJIFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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